molecular formula C22H21Cl2N3O2S B14922076 3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea

3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea

Cat. No.: B14922076
M. Wt: 462.4 g/mol
InChI Key: YYRPCAIMHLRURP-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and ethylphenyl groups, as well as a thiourea moiety. Its synthesis and reactivity make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,5-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.

    Synthesis of the ethylphenyl intermediate: This step involves the reaction of 4-ethylphenylamine with suitable reagents to form the ethylphenyl intermediate.

    Cyclization and coupling: The dichlorophenyl and ethylphenyl intermediates are then subjected to cyclization and coupling reactions to form the pyrrolidinyl intermediate.

    Thiourea formation: The final step involves the reaction of the pyrrolidinyl intermediate with thiourea to form the target compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea stands out due to its unique structure and reactivity. Similar compounds include:

  • 3-(2,5-Dichlorophenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea
  • 3-(2,5-Dichlorophenyl)-1-[1-(4-isopropylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea
  • 3-(2,5-Dichlorophenyl)-1-[1-(4-tert-butylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea

These compounds share similar structural features but differ in the substituents on the phenyl rings, which can influence their chemical and biological properties.

Properties

Molecular Formula

C22H21Cl2N3O2S

Molecular Weight

462.4 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylthiourea

InChI

InChI=1S/C22H21Cl2N3O2S/c1-3-11-26(22(30)25-18-12-15(23)7-10-17(18)24)19-13-20(28)27(21(19)29)16-8-5-14(4-2)6-9-16/h3,5-10,12,19H,1,4,11,13H2,2H3,(H,25,30)

InChI Key

YYRPCAIMHLRURP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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